Cas no 1535-47-3 (4-methyl-3-nitrobenzene-1-sulfonyl fluoride)

4-Methyl-3-nitrobenzene-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative used primarily as a reactive intermediate in organic synthesis and medicinal chemistry. Its key structural features—the methyl and nitro substituents—enhance its reactivity and selectivity in nucleophilic substitution reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds. The sulfonyl fluoride group offers superior stability compared to sulfonyl chlorides, reducing hydrolysis risks while maintaining high electrophilicity. This compound is valued for its utility in click chemistry and bioconjugation applications, where its controlled reactivity enables precise modifications of biomolecules. Its robust shelf stability and compatibility with diverse reaction conditions make it a practical choice for research and industrial applications.
4-methyl-3-nitrobenzene-1-sulfonyl fluoride structure
1535-47-3 structure
Product Name:4-methyl-3-nitrobenzene-1-sulfonyl fluoride
CAS No:1535-47-3
MF:C7H6FNO4S
MW:219.190244197845
MDL:MFCD00089993
CID:235690
PubChem ID:308773
Update Time:2025-05-24

4-methyl-3-nitrobenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl fluoride, 4-methyl-3-nitro-
    • 4-methyl-3-nitrobenzenesulfonyl fluoride
    • 2-nitro-toluene-4-sulfonyl fluoride
    • 2-Nitro-toluol-4-sulfonylfluorid
    • 4-methyl-3-nitrobenzene-1-sulfonyl fluoride
    • 4-Methyl-3-nitrobenzolsulfofluorid
    • AC1L7DLX
    • AC1Q2LRT
    • CTK0I3894
    • NSC210839
    • DTXSID70309032
    • AKOS024336113
    • EN300-224440
    • 4-Methyl-3-nitrobenzenesulfonyl fluoride, 95% (GC)
    • 1535-47-3
    • CS-0350843
    • NSC-210839
    • 4-methyl-3-nitrobenzene-1-sulfonylfluoride
    • MDL: MFCD00089993
    • Inchi: 1S/C7H6FNO4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3
    • InChI Key: SBXIZNYNBRPFDU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C=1)[N+](=O)[O-])(=O)(=O)F

Computed Properties

  • Exact Mass: 219.00018
  • Monoisotopic Mass: 219
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 88.3Ų

Experimental Properties

  • Density: 1.478
  • Boiling Point: 299.3°Cat760mmHg
  • Flash Point: 134.8°C
  • Refractive Index: 1.537
  • PSA: 77.28
  • LogP: 3.16540

4-methyl-3-nitrobenzene-1-sulfonyl fluoride Pricemore >>

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Additional information on 4-methyl-3-nitrobenzene-1-sulfonyl fluoride

Recent Advances in the Application of 4-Methyl-3-Nitrobenzene-1-Sulfonyl Fluoride (1535-47-3) in Chemical Biology and Drug Discovery

4-Methyl-3-nitrobenzene-1-sulfonyl fluoride (CAS: 1535-47-3), a sulfonyl fluoride derivative, has recently gained significant attention in chemical biology and medicinal chemistry due to its unique reactivity and potential applications in covalent inhibitor design. This compound belongs to the emerging class of sulfur(VI) fluoride exchange (SuFEx) click chemistry reagents, which have revolutionized target identification and drug discovery approaches. Recent studies highlight its utility as a versatile warhead for covalent modification of proteins, particularly in the development of irreversible inhibitors for disease-relevant targets.

In a 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated the effectiveness of 4-methyl-3-nitrobenzene-1-sulfonyl fluoride as a covalent probe for serine hydrolases. The electron-withdrawing nitro group at the 3-position significantly enhances the electrophilicity of the sulfur center, making it highly reactive toward catalytic serine residues. This property has been exploited in activity-based protein profiling (ABPP) studies to map enzyme activities in complex biological systems, providing new insights into disease mechanisms and potential therapeutic targets.

The compound's stability under physiological conditions while maintaining reactivity with specific amino acid residues makes it particularly valuable for in vivo applications. A recent breakthrough published in Nature Chemical Biology (2024) showcased its use in developing covalent inhibitors for SARS-CoV-2 main protease, where the sulfonyl fluoride warhead demonstrated superior selectivity compared to traditional electrophiles. The 4-methyl substitution was found to optimize membrane permeability while the nitro group facilitated target engagement through additional interactions with the enzyme's active site.

From a synthetic chemistry perspective, 4-methyl-3-nitrobenzene-1-sulfonyl fluoride serves as a key building block for the preparation of more complex sulfonyl fluoride-containing compounds. Its crystalline nature and good solubility in organic solvents facilitate purification and handling in medicinal chemistry campaigns. Recent structure-activity relationship studies have revealed that modifications to the methyl and nitro substituents can fine-tune the reactivity and selectivity profile of resulting inhibitors, opening new avenues for rational drug design.

In the field of chemical proteomics, this compound has enabled new strategies for target deconvolution and mechanism of action studies. A 2024 Cell Chemical Biology publication reported its application in identifying off-targets of clinical kinase inhibitors, revealing previously unrecognized interactions with non-kinase proteins. The ability of 4-methyl-3-nitrobenzene-1-sulfonyl fluoride to form stable adducts with proteins while maintaining compatibility with mass spectrometry analysis has made it an indispensable tool for modern drug discovery pipelines.

Looking forward, researchers are exploring the potential of 4-methyl-3-nitrobenzene-1-sulfonyl fluoride in targeted protein degradation strategies and as a warhead for covalent PROTACs. Its unique reactivity profile, combined with recent advances in bioorthogonal chemistry, positions this compound as a key player in the next generation of covalent drugs and chemical probes. Ongoing clinical trials featuring sulfonyl fluoride-containing therapeutics underscore the translational potential of this chemistry in addressing unmet medical needs.

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